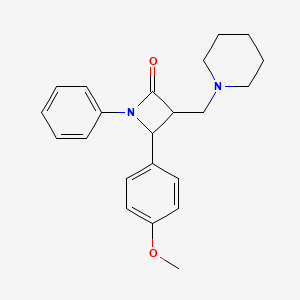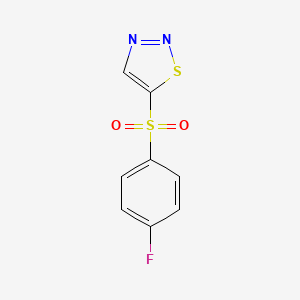
4-(4-Methoxyphenyl)-1-phenyl-3-(piperidinomethyl)-2-azetanone
Descripción general
Descripción
4-(4-Methoxyphenyl)-1-phenyl-3-(piperidinomethyl)-2-azetanone, also known as MPMPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research.
Mecanismo De Acción
4-(4-Methoxyphenyl)-1-phenyl-3-(piperidinomethyl)-2-azetanone binds to the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various cellular processes, including ion channel activity, protein folding, and gene expression. By binding to this receptor, 4-(4-Methoxyphenyl)-1-phenyl-3-(piperidinomethyl)-2-azetanone can modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and growth.
Biochemical and physiological effects:
4-(4-Methoxyphenyl)-1-phenyl-3-(piperidinomethyl)-2-azetanone has been shown to have an effect on the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, which are involved in the regulation of mood and cognitive function. The compound has also been shown to have an effect on the expression of various genes that are involved in the regulation of cell survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(4-Methoxyphenyl)-1-phenyl-3-(piperidinomethyl)-2-azetanone in lab experiments is that it has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. However, one of the limitations of using 4-(4-Methoxyphenyl)-1-phenyl-3-(piperidinomethyl)-2-azetanone is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on 4-(4-Methoxyphenyl)-1-phenyl-3-(piperidinomethyl)-2-azetanone. One area of interest is the potential use of this compound in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Another area of interest is the development of new analogs of 4-(4-Methoxyphenyl)-1-phenyl-3-(piperidinomethyl)-2-azetanone that have improved pharmacological properties, such as longer half-lives and higher selectivity for the sigma-1 receptor. Finally, there is also interest in studying the role of the sigma-1 receptor in various physiological processes, including pain perception, mood, and cognition, and the potential use of 4-(4-Methoxyphenyl)-1-phenyl-3-(piperidinomethyl)-2-azetanone as a tool for studying these processes.
Conclusion:
In conclusion, 4-(4-Methoxyphenyl)-1-phenyl-3-(piperidinomethyl)-2-azetanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. The compound has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, mood, and cognition. 4-(4-Methoxyphenyl)-1-phenyl-3-(piperidinomethyl)-2-azetanone has also been shown to have an effect on the release of neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of mood and cognitive function. While there are limitations to using 4-(4-Methoxyphenyl)-1-phenyl-3-(piperidinomethyl)-2-azetanone in lab experiments, the compound has several potential applications in the treatment of neurological disorders and the study of physiological processes.
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)-1-phenyl-3-(piperidinomethyl)-2-azetanone has been studied for its potential use in medical research, particularly in the field of neuroscience. The compound has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, mood, and cognition. 4-(4-Methoxyphenyl)-1-phenyl-3-(piperidinomethyl)-2-azetanone has also been shown to have an effect on the release of neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of mood and cognitive function.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-1-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-26-19-12-10-17(11-13-19)21-20(16-23-14-6-3-7-15-23)22(25)24(21)18-8-4-2-5-9-18/h2,4-5,8-13,20-21H,3,6-7,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZCZMWRFAHLNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-1-phenyl-3-(piperidinomethyl)-2-azetanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[[2-[2-[[2-(cyclopropylamino)acetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B3140839.png)
![N-(4-fluoroanilino)-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B3140841.png)

![1-[4-Methyl-2-(2,4,5-trichlorophenoxy)-5-pyrimidinyl]-1-ethanone](/img/structure/B3140849.png)
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate](/img/structure/B3140861.png)

![3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B3140888.png)
![4-[(5-Methyl-1,6-naphthyridin-2-yl)oxy]benzonitrile](/img/structure/B3140894.png)
![N-(4-chlorophenyl)-2-[(2,4-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B3140902.png)

![6-Methyl-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3140908.png)


